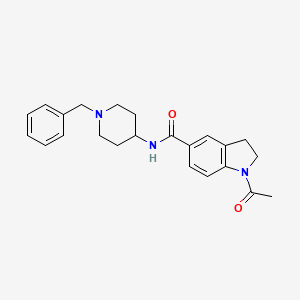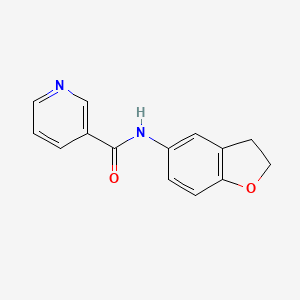![molecular formula C9H13NOS B7498005 N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
N-[1-(thiophen-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(thiophen-2-yl)ethyl]propanamide, also known as TSPA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. TSPA belongs to the class of amides and has a molecular formula of C11H15NOS.
Mechanism of Action
The mechanism of action of N-[1-(thiophen-2-yl)ethyl]propanamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating multiple signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer growth. This compound has also been shown to activate the protein kinase C (PKC) pathway, which plays a role in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the body, which can lead to a number of health benefits. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have neuroprotective effects, which can help to prevent the development of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(thiophen-2-yl)ethyl]propanamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use this compound.
Future Directions
There are a number of future directions for research on N-[1-(thiophen-2-yl)ethyl]propanamide. One area of research is the development of new cancer therapies that use this compound as a component. Another area of research is the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, future research could focus on understanding the mechanism of action of this compound in more detail, which could lead to the development of new drugs that target specific signaling pathways in the body.
Synthesis Methods
The synthesis of N-[1-(thiophen-2-yl)ethyl]propanamide is a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 2-bromoethanol to form 2-(thiophen-2-yl)ethanol. This intermediate product is then reacted with propanoyl chloride in the presence of a base to form this compound. The overall synthesis method is a relatively simple process that can be carried out in a laboratory setting.
Scientific Research Applications
N-[1-(thiophen-2-yl)ethyl]propanamide has been studied extensively for its potential therapeutic applications. One of the main applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
IUPAC Name |
N-(1-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-9(11)10-7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINJBKZVZGLFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea](/img/structure/B7497930.png)

![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)

![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)
![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)


![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)


![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)
